Benzyl 4-chloro-3-nitrobenzoate
Overview
Description
Benzyl 4-chloro-3-nitrobenzoate is an organic compound with the chemical formula C₇H₃ClNO₄ . It belongs to the class of benzoic acid derivatives and contains both a nitro group and a chloro substituent on the benzene ring. The compound is a pale yellow solid with a melting point of approximately 180-183°C .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 4-chloro-3-nitrobenzoic acid with benzyl alcohol in the presence of an acid catalyst. The esterification process results in the formation of the desired compound .
Chemical Reactions Analysis
- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) as the brominating agent .
- Reduction of Nitro Group : The nitro group can be reduced to an amino group using catalytic hydrogenation or reducing metals in acid .
- Friedel-Crafts Acylation : The compound can undergo acylation reactions with acid chlorides in the presence of Lewis acids .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Crystal Structure Analysis
Benzyl 4-chloro-3-nitrobenzoate exhibits intriguing crystallographic characteristics. A study by de Souza et al. (2006) reveals that it crystallizes with a unique structure, where molecules are connected by hydrogen bonds into chains, forming a three-dimensional framework augmented by pi-pi stacking interactions. This structural formation has implications for understanding molecular interactions and can aid in the design of new materials with specific properties (de Souza et al., 2006).
2. Building Block in Heterocyclic Synthesis
Křupková et al. (2013) highlight the role of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in the synthesis of various heterocyclic scaffolds. It's used to create nitrogenous cycles important in drug discovery. This indicates potential applications of this compound in similar synthetic pathways (Křupková et al., 2013).
3. Solubility and Partitioning Studies
Hart et al. (2015) conducted research on the solubility of various compounds, including this compound, in different solvents. Understanding solubility and partition coefficients is crucial in fields like pharmaceuticals, where these properties influence drug delivery and efficacy (Hart et al., 2015).
4. Thermal Stability in Rare Earth Element Complexes
Research by Ferenc and Walków-Dziewulska (2001) explores the thermal stability of rare earth element complexes with this compound. This study is significant for the development of materials with specific thermal properties for technological applications (Ferenc & Walków-Dziewulska, 2001).
Properties
IUPAC Name |
benzyl 4-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZRCJLUOADAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406837 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-80-3 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.